NEO 376

Catalog No.
S007266
CAS No.
496921-73-4
M.F
C20H24ClN3O
M. Wt
357.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NEO 376

CAS Number

496921-73-4

Product Name

NEO 376

IUPAC Name

1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6,7-dihydro-5H-indol-4-one

Molecular Formula

C20H24ClN3O

Molecular Weight

357.9 g/mol

InChI

InChI=1S/C20H24ClN3O/c21-16-3-1-4-17(15-16)23-12-9-22(10-13-23)11-14-24-8-7-18-19(24)5-2-6-20(18)25/h1,3-4,7-8,15H,2,5-6,9-14H2

InChI Key

CQSQHUPRBBCQRE-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CN2CCN3CCN(CC3)C4=CC(=CC=C4)Cl)C(=O)C1

Canonical SMILES

C1CC2=C(C=CN2CCN3CCN(CC3)C4=CC(=CC=C4)Cl)C(=O)C1

Description

NEO 376 is a selective modulator of 5-HT1 receptor, GABA receptor and dopamine receptor, with anti-psychotic actively.
  • Indole Ring

    The indole ring system is a core structure found in many biologically active molecules. It is present in tryptophan, a naturally occurring amino acid, and serotonin, a neurotransmitter. Research has shown that modified indole derivatives can have various pharmacological activities [].

  • Piperazine Moiety

    The piperazine moiety is another common scaffold in medicinal chemistry. It is present in numerous drugs with diverse mechanisms of action, including antipsychotics, antifungals, and antiparasitics [].

  • Combination of Scaffolds

    The combination of the indole ring and the piperazine moiety within the molecule suggests potential for researchers to investigate its interaction with biological targets. This could lead to the discovery of novel therapeutic agents.

NEO 376 is a chemical compound with the molecular formula C20H24ClN3O and a molecular weight of 357.88 g/mol. It is primarily recognized as a modulator of the serotonin receptor subtype 5-HT1, which implicates its potential role in various neuropharmacological applications. The structure of NEO 376 features a piperazine moiety attached to a chlorophenyl group, contributing to its unique pharmacological profile .

Typical of compounds with similar functional groups. Its interactions often involve:

  • Amidation Reactions: NEO 376 can undergo amidation, particularly when reacting with carbamoyl chlorides, facilitated by nickel-catalyzed processes .
  • Deoxygenation: This compound can also be involved in deoxygenative reactions, where alcohols are converted to amides through photoredox catalysis .

These reactions highlight the compound's versatility in synthetic organic chemistry.

As a 5-HT1 receptor modulator, NEO 376 exhibits significant biological activity that may influence mood and anxiety disorders. Its interaction with serotonin receptors suggests potential therapeutic applications in treating conditions such as depression and anxiety. Preliminary studies indicate that it may enhance serotonergic signaling, which is crucial for mood regulation .

The synthesis of NEO 376 typically involves multi-step organic reactions, including:

  • Formation of the Piperazine Ring: This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Chlorophenyl Group: This step often requires halogenation techniques to attach the chlorophenyl moiety to the piperazine.
  • Final Modifications: Additional steps may include functional group transformations to yield the final product.

Specific methods may vary, but they generally follow established protocols in organic synthesis .

NEO 376 has several potential applications:

  • Pharmaceutical Development: Its role as a serotonin receptor modulator opens avenues for developing new antidepressants or anxiolytics.
  • Research Tool: It can serve as a valuable tool in neuroscience research to study serotonin pathways and their implications in various psychiatric disorders.

Interaction studies involving NEO 376 focus on its binding affinity and efficacy at the 5-HT1 receptor. These studies are crucial for understanding its pharmacodynamics and potential side effects. Early findings suggest that NEO 376 has a favorable binding profile, which may lead to fewer adverse effects compared to other serotonin modulators .

Several compounds share structural similarities with NEO 376, particularly within the realm of serotonin receptor modulation. Here are some notable examples:

Compound NameMolecular FormulaKey Features
NEO 117C19H22ClN3OSimilar piperazine structure; distinct receptor selectivity
NEO 194C21H25ClN4OMore complex structure; broader receptor activity
BuspironeC21H31N5O2Known anxiolytic; acts on serotonin receptors but has different pharmacodynamics

Uniqueness of NEO 376: Unlike these compounds, NEO 376's specific modulation of the 5-HT1 receptor may provide targeted therapeutic effects with potentially reduced side effects, making it an attractive candidate for further research and development in treating mood disorders .

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

357.1607901 g/mol

Monoisotopic Mass

357.1607901 g/mol

Heavy Atom Count

25

UNII

BJL44YTX8J

Dates

Modify: 2024-02-18
[1]. David B. Fick, et al. Tetrahydroindolone and purine derivatives linked to arylpiperazines. US 6770638 B2

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